molecular formula C17H17N3O6S B2909510 ethyl 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate CAS No. 1251578-08-1

ethyl 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate

Cat. No.: B2909510
CAS No.: 1251578-08-1
M. Wt: 391.4
InChI Key: LXQGSMALGFCYSF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a pyrido[2,3-e][1,2,4]thiadiazine ring system, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then cyclized with a thioamide under acidic conditions to form the pyrido[2,3-e][1,2,4]thiadiazine ring system. The final step involves the esterification of the resulting compound with ethyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl acetate moiety, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Ethyl 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate can be compared with other similar compounds such as:

    Ethyl 2-(4-methylphenyl)-thiazole-4-carboxylate: Similar in structure but with a thiazole ring instead of a pyrido[2,3-e][1,2,4]thiadiazine ring.

    Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate: Contains a chlorophenyl group instead of a methoxyphenyl group.

The uniqueness of this compound lies in its specific ring system and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[4-(4-methoxyphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6S/c1-3-26-15(21)11-19-17(22)20(12-6-8-13(25-2)9-7-12)16-14(27(19,23)24)5-4-10-18-16/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQGSMALGFCYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)N(C2=C(S1(=O)=O)C=CC=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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